

A Comparative Analysis of Experimental and Predicted Properties of 3-(dimethylamino)-4-methylphenol

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Compound of Interest

Compound Name: **3-(Dimethylamino)-4-methylphenol**

Cat. No.: **B091108**

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

This guide provides a detailed comparison of the experimentally determined and computationally predicted physicochemical properties of **3-(dimethylamino)-4-methylphenol** (CAS No. 119-31-3). Understanding the correlation and deviation between experimental data and predictive models is crucial for applications in drug discovery, chemical synthesis, and safety assessment. This document summarizes key properties, outlines the methodologies for their determination, and visually represents the comparative workflow.

Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the available experimental and predicted data for **3-(dimethylamino)-4-methylphenol**. It highlights areas where experimental data is well-established and where computational predictions currently provide the primary source of information.

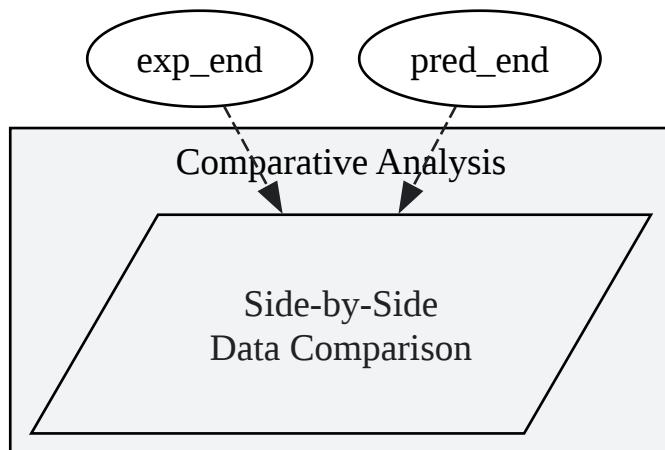
Property	Experimental Value	Predicted Value	Data Source (Experimental)	Data Source (Predicted)
Physical State	Red liquid with a phenolic odor. [1] [2] See Note 1	-	CAMEO Chemicals	-
Melting Point	72 - 72.5 °C. See Note 1	Data not available	CAS Common Chemistry	-
Boiling Point	Data not available	Data not available	-	-
Molecular Weight	151.21 g/mol	151.21 g/mol	Santa Cruz Biotechnology [3]	PubChem [1]
Aqueous Acidity (pKa)	Data not available. Reacts as a weak organic acid, similar to other phenols. [1] [2]	Data not available	-	-
Octanol-Water Partition Coefficient (logP)	Data not available	2.1	-	PubChem (XLogP3)

Note 1: There is a discrepancy in the reported physical state of this compound. While some sources describe it as a red liquid, CAS Common Chemistry provides a melting point of 72-72.5 °C, which would classify it as a solid at standard temperature and pressure. This may indicate a low-melting solid or potential impurities affecting its state.

Methodologies and Protocols

Understanding the origin of the data is as important as the values themselves. Below are detailed descriptions of the standard experimental and computational methods used to determine the properties listed above.

Experimental Protocols

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- Melting Point Determination (Capillary Method):
 - Principle: This method determines the temperature at which a substance transitions from solid to liquid.
 - Procedure: A small, powdered sample of the solid compound is packed into a thin-walled capillary tube. The tube is attached to a thermometer and placed in a calibrated heating apparatus (e.g., a Thiele tube or a digital melting point apparatus). The temperature is slowly increased, and the range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point range.
- Boiling Point Determination (Micro Method):
 - Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][5]
 - Procedure: A small amount of the liquid is placed in a small test tube (ignition tube). A capillary tube, sealed at one end, is inverted and placed into the liquid. The apparatus is gently heated in a liquid bath. As the temperature rises, a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]
- Aqueous Acidity (pKa) Measurement (Spectrometric Titration):

- Principle: The pKa is determined by measuring the pH-dependent changes in the UV-Visible absorption spectrum of the compound. The ionized (phenolate) and non-ionized (phenol) forms of the molecule absorb light at different wavelengths.
- Procedure: A series of solutions of the compound are prepared in buffers of known pH.[7] The UV-Vis spectrum of each solution is recorded. By analyzing the changes in absorbance at specific wavelengths as a function of pH, the ratio of the ionized to non-ionized species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[7]
- Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method):
 - Principle: This method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water, to determine its lipophilicity.[8][9]
 - Procedure: A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken vigorously to allow the compound to reach equilibrium between the two phases. The layers are then separated, and the concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[10][11][12]

Computational Protocols

- pKa Prediction:
 - Principle: Computational pKa prediction for phenols often involves quantum mechanical calculations or Quantitative Structure-Property Relationship (QSPR) models.
 - Methodology: Density Functional Theory (DFT) is a common quantum mechanical approach. It calculates the Gibbs free energy change of the deprotonation reaction in a simulated aqueous environment using a polarizable continuum model (PCM).[13] The pKa can then be derived from this energy difference. QSPR models build a statistical relationship between the pKa and various calculated molecular descriptors (like atomic

charges) for a training set of known phenols. This model is then used to predict the pKa of new compounds.

- logP Prediction (e.g., XLogP3):

- Principle: Fragment-based methods like XLogP3 predict the logP value by dissecting the molecule into its constituent atoms or functional groups.
- Methodology: The overall logP is calculated by summing the known lipophilic contributions of each atom or fragment and then applying correction factors for intramolecular effects (e.g., electronic interactions, steric hindrance). These contributions and correction factors are derived from a statistical analysis of a large database of experimentally determined logP values.

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